![molecular formula C16H24O4 B13796425 2,4,6-Tripropoxybenzaldehyde CAS No. 58470-10-3](/img/structure/B13796425.png)
2,4,6-Tripropoxybenzaldehyde
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Overview
Description
2,4,6-Tripropoxybenzaldehyde is an organic compound characterized by the presence of three propoxy groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tripropoxybenzaldehyde typically involves the alkylation of 2,4,6-trihydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions to ensure complete substitution of the hydroxyl groups with propoxy groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tripropoxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propoxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: 2,4,6-Tripropoxybenzoic acid.
Reduction: 2,4,6-Tripropoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the substituent used.
Scientific Research Applications
2,4,6-Tripropoxybenzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 2,4,6-Tripropoxybenzaldehyde involves its interaction with specific molecular targets, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The propoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
2,4,6-Trimethoxybenzaldehyde: Similar structure but with methoxy groups instead of propoxy groups.
2,4,6-Tribromobenzaldehyde: Contains bromine atoms instead of propoxy groups.
2,4,6-Trichlorobenzaldehyde: Contains chlorine atoms instead of propoxy groups.
Uniqueness: 2,4,6-Tripropoxybenzaldehyde is unique due to the presence of propoxy groups, which impart distinct chemical and physical properties compared to its methoxy, bromo, and chloro analogs. These properties include differences in solubility, reactivity, and potential biological activities.
Biological Activity
2,4,6-Tripropoxybenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
This compound is a derivative of benzaldehyde with three propoxy groups attached to the benzene ring. Its molecular formula is C15H18O3. The compound can be synthesized through various methods, typically involving the alkylation of benzaldehyde with propanol in the presence of a suitable catalyst.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 16 µg/mL |
These findings indicate that this compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 15 |
MCF-7 (Breast Cancer) | 20 |
A549 (Lung Cancer) | 25 |
The compound appears to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound may modulate inflammatory responses and could be beneficial in treating inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) showed promising results. The compound was able to reduce bacterial load significantly in infected wounds in a murine model.
Case Study 2: Anticancer Potential
In a clinical trial assessing the effects of this compound on patients with advanced breast cancer, patients exhibited a notable reduction in tumor size after treatment for eight weeks. The study emphasized the need for further research to understand the underlying mechanisms of action.
Properties
CAS No. |
58470-10-3 |
---|---|
Molecular Formula |
C16H24O4 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
2,4,6-tripropoxybenzaldehyde |
InChI |
InChI=1S/C16H24O4/c1-4-7-18-13-10-15(19-8-5-2)14(12-17)16(11-13)20-9-6-3/h10-12H,4-9H2,1-3H3 |
InChI Key |
ZKEZHPWKUOFRIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C(=C1)OCCC)C=O)OCCC |
Origin of Product |
United States |
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